![molecular formula C12H15N3O2 B2843346 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile CAS No. 945299-76-3](/img/structure/B2843346.png)

2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

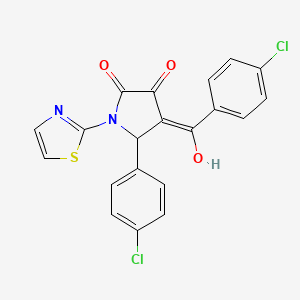

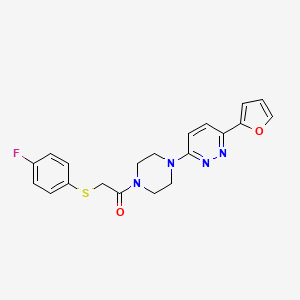

“2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile” is a biochemical used for proteomics research . It has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 .

Molecular Structure Analysis

The molecular structure of “2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile” consists of 12 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The structure contains a nitro group (NO2) and a nitrile group (CN), which are attached to a benzene ring .Physical And Chemical Properties Analysis

“2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile” is a solid compound . It has a molecular weight of 233.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Aminobenzonitriles serve as precursors for synthesizing various heterocyclic compounds. For instance, the synthesis of benzoxazinones through intramolecular condensation of 2-aminobenzonitriles showcases the potential of these compounds in creating pharmacologically relevant structures. The method employs tert-butylnitrite-mediated nitrosation and iron(III)-catalyzed C-C bond cleavage, highlighting an efficient pathway for generating complex molecules from simpler aminobenzonitriles (Wei-Li Chen et al., 2018).

Anti-inflammatory and Analgesic Activities

The structural flexibility of aminobenzonitriles allows for the synthesis of compounds with notable biological activities. Research on monocyclic, bicyclic, and tricyclic pyrimidine derivatives from 3-aminobenzonitrile and 2-amino-4-phenyl thiazole has shown significant anti-inflammatory and analgesic activities, suggesting aminobenzonitriles' potential as scaffolds in drug development (S. Sondhi et al., 2005).

Amidination Reagents

Aminobenzonitriles are utilized in the development of amidination reagents for protein modification. The synthesis of methyl 4-hydroxy-3-nitrobenzimidate hydrochloride from 4-hydroxybenzonitrile demonstrates their application in bioconjugation chemistry. This reagent facilitates the easy spectroscopic determination of its incorporation into proteins, offering a tool for protein engineering and study without significantly affecting enzymatic activity (J. Müller & G. Pfleiderer, 1978).

Photophysical Properties for OLEDs

The photophysical properties of aminobenzonitrile derivatives are explored for applications in organic light-emitting diodes (OLEDs). Organotin compounds derived from Schiff bases of aminobenzonitriles exhibit promising characteristics for OLED materials, including high quantum yields and lifetimes suitable for electroluminescent devices. This suggests their utility in developing novel materials for electronics and photonics (M. C. García-López et al., 2014).

Corrosion Inhibition

Aminobenzonitriles are also investigated for their corrosion inhibition properties. Derivatives such as 2-aminobenzene-1,3-dicarbonitriles demonstrate high efficiency in protecting mild steel against corrosion in acidic environments. These findings open avenues for the use of aminobenzonitriles in industrial applications where corrosion resistance is crucial (C. Verma et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(3-methylbutylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(2)5-6-14-12-4-3-11(15(16)17)7-10(12)8-13/h3-4,7,9,14H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOLPRKJMUFHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide](/img/structure/B2843273.png)

![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)

![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)